1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one
Overview
Description
1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C11H9BrO2. It is known for its unique structure, which includes a bromine atom, a prop-2-yn-1-yloxy group, and a phenyl ring. This compound is often used as a building block in chemical synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one can be achieved through several routes. One common method involves the reaction of 4-bromoacetophenone with propargyl alcohol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically takes place under reflux conditions in an organic solvent like toluene .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound can be used in the development of chemical probes for studying biological systems, particularly in the context of photoaffinity labeling.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one involves its ability to undergo covalent modification of biological targets. When appended to a ligand or pharmacophore through its brominated linker, the compound allows for UV light-induced covalent modification of a biological target. This process involves the formation of a covalent bond between the compound and the target molecule, which can be used to study the target’s function and interactions .
Comparison with Similar Compounds
1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one can be compared with other similar compounds, such as:
4-(Bromomethyl)benzophenone: Similar in structure but lacks the prop-2-yn-1-yloxy group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a similar alkyne group but has a different overall structure.
4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an aminomethyl group instead of a bromine atom.
These compounds share some structural similarities but differ in their functional groups and overall properties, making this compound unique in its applications and reactivity.
Properties
IUPAC Name |
1-(4-bromo-2-prop-2-ynoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-3-6-14-11-7-9(12)4-5-10(11)8(2)13/h1,4-5,7H,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGGVEPPNZEKHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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